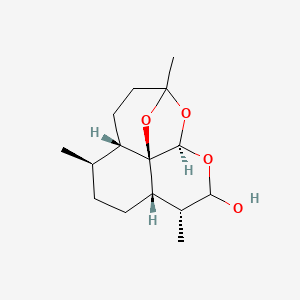
Deoxydihydroartemisinin
Übersicht
Beschreibung
Deoxydihydro-artemisinin is a derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. Artemisinin and its derivatives, including deoxydihydro-artemisinin, are known for their potent antimalarial properties. These compounds have been extensively studied for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Wissenschaftliche Forschungsanwendungen
Deoxydihydro-artemisinin has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other artemisinin derivatives with potential therapeutic uses.
Biology: Studies have shown its effectiveness in inhibiting the growth of various parasites and cancer cells.
Medicine: Beyond its antimalarial properties, deoxydihydro-artemisinin is being investigated for its anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new pharmaceuticals and as a model compound for studying the pharmacokinetics and pharmacodynamics of artemisinin derivatives .
Wirkmechanismus
Target of Action
Deoxydihydro-artemisinin, also known as Dihydrodeoxyartemisinin, is a derivative of artemisinin, a potent antimalarial compound. The primary targets of Deoxydihydro-artemisinin are the erythrocytic stages of Plasmodium spp. , the parasites responsible for malaria . The compound’s anti-microbial action relates to a characteristic endoperoxide moiety . The precise target of deoxydihydro-artemisinin remains unclear .
Biochemische Analyse
Biochemical Properties
Deoxydihydro-artemisinin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with heme, an iron-containing compound found in hemoglobin. The endoperoxide bridge in deoxydihydro-artemisinin is activated by the iron in heme, leading to the generation of reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to the death of the target cells. Additionally, deoxydihydro-artemisinin has been shown to interact with proteins involved in apoptosis, such as BAX and caspase-3, promoting programmed cell death in cancer cells .
Cellular Effects
Deoxydihydro-artemisinin exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. Deoxydihydro-artemisinin also affects cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. By inhibiting NF-κB, deoxydihydro-artemisinin reduces inflammation and enhances the immune response against cancer cells .
Molecular Mechanism
The molecular mechanism of deoxydihydro-artemisinin involves several key steps. Upon entering the cell, deoxydihydro-artemisinin interacts with heme or ferrous iron, leading to the cleavage of the endoperoxide bridge and the generation of ROS. These ROS cause oxidative stress, damaging cellular components such as DNA, proteins, and lipids. The oxidative damage triggers apoptosis through the activation of pro-apoptotic proteins like BAX and the inhibition of anti-apoptotic proteins like Bcl-2. Additionally, deoxydihydro-artemisinin can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deoxydihydro-artemisinin have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of light and heat. Long-term studies have shown that deoxydihydro-artemisinin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. In in vitro studies, the effects of deoxydihydro-artemisinin on cancer cells have been observed to persist for several days after treatment .
Dosage Effects in Animal Models
The effects of deoxydihydro-artemisinin vary with different dosages in animal models. At low doses, deoxydihydro-artemisinin has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity. At high doses, deoxydihydro-artemisinin can cause adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
Deoxydihydro-artemisinin is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into active metabolites. These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, deoxydihydro-artemisinin has been shown to inhibit the activity of glucose-6-phosphate dehydrogenase, an enzyme involved in the pentose phosphate pathway, leading to reduced levels of NADPH and increased oxidative stress .
Transport and Distribution
Deoxydihydro-artemisinin is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Deoxydihydro-artemisinin has been shown to accumulate in certain tissues, such as the liver and spleen, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of deoxydihydro-artemisinin plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it induces oxidative stress and triggers apoptosis. Deoxydihydro-artemisinin can also localize in the endoplasmic reticulum, affecting protein folding and inducing stress responses. Targeting signals and post-translational modifications, such as phosphorylation, can direct deoxydihydro-artemisinin to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxydihydro-artemisinin is synthesized through the reduction of artemisinin. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and ensure high yield .
Industrial Production Methods: Industrial production of deoxydihydro-artemisinin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxydihydro-artemisinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s activity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often explored for their potential in treating different diseases .
Vergleich Mit ähnlichen Verbindungen
Dihydroartemisinin: Another derivative of artemisinin with similar antimalarial properties.
Artemether: A methyl ether derivative of dihydroartemisinin, used in combination therapies for malaria.
Artesunate: A water-soluble derivative used for severe malaria treatment.
Artemisinin B and G: Other derivatives with varying degrees of efficacy and toxicity
Uniqueness: Deoxydihydro-artemisinin stands out due to its unique balance of efficacy and safety. It has shown lower toxicity compared to some other derivatives while maintaining potent antimalarial and anticancer activities. This makes it a valuable compound for further research and therapeutic development .
Eigenschaften
IUPAC Name |
(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14?,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOBHOUYKYFPD-YONALABKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72807-92-2 | |
| Record name | Dihydrodeoxyartemisinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072807922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDRODEOXYARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF8A49NO18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of the endoperoxide bridge in artemisinin derivatives for their cytotoxic activity against tumor cells?
A1: While the endoperoxide bridge is often considered crucial for the antimalarial activity of artemisinin and its derivatives, research suggests it might not be essential for cytotoxicity against tumor cells. A study comparing the cytotoxicity of various artemisinin derivatives against EN2 tumor cells found that while artemisinin (containing the endoperoxide bridge) was more cytotoxic than deoxyartemisinin (lacking the bridge), both nonsymmetrical and symmetrical dimers of dihydrodeoxyartemisinin (lacking the bridge) still exhibited cytotoxic effects. [] This suggests that other structural features, such as the ether linkage in dimers, might play a significant role in mediating cytotoxicity against tumor cells.
Q2: How does the stereochemistry of dihydrodeoxyartemisinin dimers affect their cytotoxic activity?
A2: Research indicates that the stereochemistry of dihydrodeoxyartemisinin dimers significantly influences their cytotoxic activity. In a study using EN2 tumor cells, the nonsymmetrical dimer of dihydrodeoxyartemisinin demonstrated higher cytotoxicity compared to its symmetrical counterpart. [] This difference in activity highlights the importance of spatial arrangement and its impact on the interaction of these compounds with their biological targets.
Q3: What is the impact of dihydroartemisinin dimers on the cell cycle of tumor cells?
A3: Studies show that dihydroartemisinin dimers can disrupt the cell cycle progression of tumor cells. Flow cytometry analysis revealed that both symmetrical and nonsymmetrical dihydroartemisinin dimers caused an accumulation of EN2 cells in the G1 phase of the cell cycle. [] This interruption of the cell cycle suggests a potential mechanism by which these compounds exert their cytotoxic effects, potentially pushing the cells towards programmed cell death or inhibiting their proliferation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)


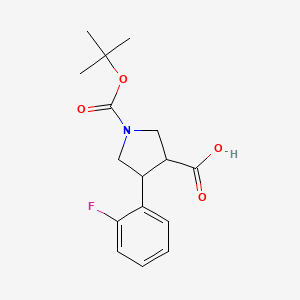
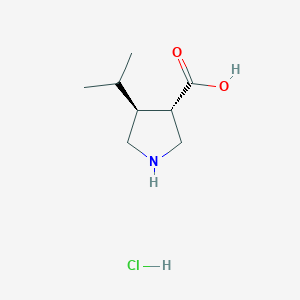
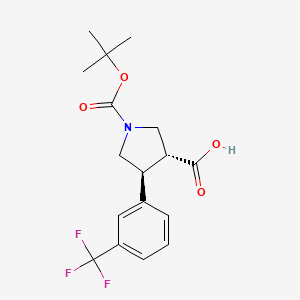
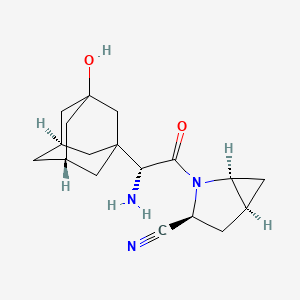

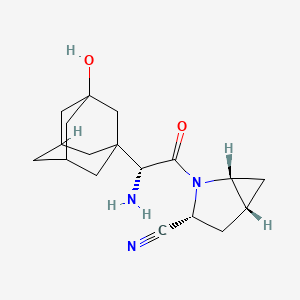
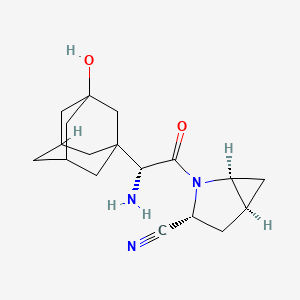


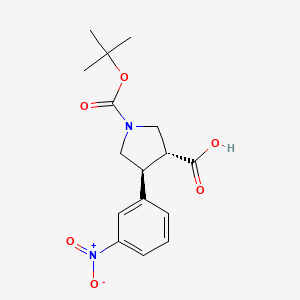
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
